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Silicon zinc phosphate

Corrosion inhibition Zinc-rich primer Salt spray ASTM B117

Silicon zinc phosphate (CAS 12741-07-0), also referred to as zinc silicophosphate, zinc phosphate silicate, Heucosil Z, or Halox ZX 111, is an inorganic phosphosilicate compound with the molecular formula O₈P₂SiZn and a molecular weight of approximately 283.4 g/mol. It is primarily employed as a non-refractive, corrosion-inhibitive pigment in protective organic coatings, valued for its ability to form passivating layers on metal substrates and its compatibility with a wide range of resin systems.

Molecular Formula O8P2SiZn
Molecular Weight 283.4 g/mol
CAS No. 12741-07-0
Cat. No. B1499262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon zinc phosphate
CAS12741-07-0
Synonymszinc silicophosphate
Molecular FormulaO8P2SiZn
Molecular Weight283.4 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Si+4].[Zn+2]
InChIInChI=1S/2H3O4P.Si.Zn/c2*1-5(2,3)4;;/h2*(H3,1,2,3,4);;/q;;+4;+2/p-6
InChIKeyRQBLKPVNYJEYQH-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon Zinc Phosphate (CAS 12741-07-0) for Industrial Procurement: Chemical Identity, Synonyms, and Baseline Specifications


Silicon zinc phosphate (CAS 12741-07-0), also referred to as zinc silicophosphate, zinc phosphate silicate, Heucosil Z, or Halox ZX 111, is an inorganic phosphosilicate compound with the molecular formula O₈P₂SiZn and a molecular weight of approximately 283.4 g/mol . It is primarily employed as a non-refractive, corrosion-inhibitive pigment in protective organic coatings, valued for its ability to form passivating layers on metal substrates and its compatibility with a wide range of resin systems . The compound is commercially supplied as a white to off-white powder and serves as a key intermediate in the formulation of zinc-rich primers, water-borne industrial coatings, and thin-film applications .

Why Silicon Zinc Phosphate Cannot Be Swapped 1:1 with Standard Zinc Phosphate or Other Modified Phosphates in Coating Formulations


Despite the broad class of metal phosphate and phosphosilicate pigments sharing a common corrosion-inhibition function, their performance profiles diverge sharply depending on the cation combination (Zn, Sr, Ca, Al) and the phosphate-to-silicate ratio. Standard zinc phosphate (Zn₃(PO₄)₂) exhibits high electrical resistivity and moderate salt-spray resistance, whereas zinc phosphosilicate provides orders-of-magnitude lower volume resistivity, enabling post-coating spot welding [1]. Furthermore, zinc phosphosilicate outperforms zinc phosphate, calcium borosilicate, barium metaborate, and zinc molybdate in salt-spray exposure tests on cold-rolled steel, demonstrating that the silicon incorporation fundamentally alters the pigment’s electrochemical and barrier properties [1]. These differences mean that direct weight-for-weight substitution without formulation adjustment will compromise either corrosion resistance, weldability, or both.

Head-to-Head Performance Data for Silicon Zinc Phosphate vs. Comparator Pigments: Salt Spray, Conductivity, Seawater Immersion, and Coating Efficiency


Salt Spray Resistance on Cold-Rolled Steel: Zinc Phosphosilicate vs. Seven Pigment Modifiers in a Zinc-Rich Phenoxy Binder

In a systematic eight-run comparison of pigment-modified zinc-rich coatings on cold-rolled steel, the formulation containing zinc phosphosilicate was the only one to maintain a blister rating of 'none' and a corrosion rating of 10 after 100 hours, 10 after 250 hours, and 9 after 350 hours of ASTM B117 salt spray exposure [1]. In contrast, standard zinc phosphate, calcium borosilicate, barium metaborate, zinc molybdate, calcium zinc molybdate, and zinc phospho oxide all showed blister formation (8F–8M) and significantly lower corrosion ratings (3–7 at 350 hours) [1].

Corrosion inhibition Zinc-rich primer Salt spray ASTM B117

Volume Resistivity Advantage for Post-Coating Spot Welding: Zinc Phosphosilicate vs. Zinc Phosphate, Calcium Phosphosilicate, and Conductive Fillers

The volume resistivity of zinc phosphosilicate was measured at 1.8 × 10⁵ ohm·cm, which is approximately 11,700 times lower than that of standard zinc phosphate (2.1 × 10⁹ ohm·cm) and at least two orders of magnitude lower than calcium phosphosilicate, calcium borosilicate, red iron oxide, di-iron phosphide, and micaceous iron oxide [1]. Only conductive carbon black exhibited lower resistivity, but carbon black cannot provide corrosion inhibition [1].

Electrical conductivity Weldable primer Volume resistivity

Seawater Immersion Durability: Zinc Phosphosilicate-Containing vs. Control Coating on Cold-Rolled Steel

Under ASTM D-1141 synthetic seawater immersion at 115°F for 1,000 hours, the zinc-rich coating containing zinc phosphosilicate (Run 2) passed with blister rating 8F (few small blisters) and a corrosion rating of 10 (no corrosion), whereas the control formulation without zinc phosphosilicate (Run 1) showed dense blistering (8D) and a corrosion rating of only 4 (severe corrosion) [1].

Marine corrosion Seawater immersion Zinc-rich coating

Water-Borne Coating Efficiency: Strontium-Zinc Phosphosilicate Outperforms Phosphate-Based Pigments in Accelerated Corrosion Tests

In a comparative evaluation of low-VOC binder systems, water-based coatings formulated with strontium-zinc phosphosilicate exhibited the highest anticorrosive efficiency among all tested pigments, outperforming conventional phosphate-based pigments in accelerated cyclic corrosion tests [1]. Alkyd coatings containing Ca-Sr and Sr-Zn phosphosilicates further demonstrated excellent corrosion efficiency in salt spray chambers and very good efficacy in a second corrosion chamber, establishing phosphosilicate technology as a viable low-zinc or zinc-free alternative to standard zinc phosphate in water-borne formulations [1].

Water-borne coatings Low-VOC Accelerated corrosion test

Comparative Anticorrosion Efficiency in the Condensed Phosphate/Polyphosphosilicate Pigment Class

A systematic study comparing condensed phosphate and polyphosphosilicate anticorrosive pigments found that, while polyphosphosilicates are generally inferior to polyphosphates, zinc phosphosilicate was identified as a notable exception with high anticorrosion efficiency, serving as a reference standard within the phosphosilicate subclass [1]. The study assessed pigments via aqueous extract conductivity, pH, water-soluble fraction, and corrosion weight loss of steel substrates under accelerated conditions [1].

Polyphosphosilicate Condensed phosphate Steel protection

Procurement-Relevant Application Scenarios for Silicon Zinc Phosphate Based on Quantitative Performance Evidence


Zinc-Rich Weldable Primers for Automotive Body-in-White and One-Sided Coated Steel

Silicon zinc phosphate is uniquely suited for zinc-rich phenoxy or epoxy primer formulations that must simultaneously provide cathodic protection and permit electrical spot welding. The compound's volume resistivity (1.8 × 10⁵ ohm·cm) is four orders of magnitude below that of standard zinc phosphate, enabling welding through the primer film without compromising salt spray resistance (ASTM B117 rating 9/10 at 350 h) [1]. This dual functionality eliminates the need for a separate weld-through primer step in automotive assembly lines.

Marine and Offshore Protective Coatings Requiring Extended Seawater Immersion Resistance

Coatings formulated with silicon zinc phosphate demonstrate zero corrosion and minimal blistering after 1,000 hours of ASTM D-1141 synthetic seawater immersion at 115°F [1]. This performance supports specification in offshore platform structural steel, ship hull primers, and ballast tank coatings where prolonged seawater contact is unavoidable and coating failure is cost-prohibitive.

Low-VOC and Zinc-Reduced Water-Borne Industrial Maintenance Coatings

Phosphosilicate-based pigments have been shown to achieve the highest anticorrosive efficiency in water-borne binder systems, outperforming conventional phosphate pigments in accelerated cyclic corrosion tests [2]. For formulators targeting VOC compliance (e.g., EU Directive 2004/42/EC) or zinc-content reduction goals, silicon zinc phosphate offers a performance-proven alternative that can reduce reliance on standard zinc phosphate without sacrificing substrate protection.

High-Performance Thin-Film and Coil Coating Applications

The non-refractive nature and fine particle size of commercially available zinc phosphosilicate pigments (e.g., Heucosil Z, Halox ZX 111) make them suitable for thin-film applications (<1 mil / 25 µm dry film thickness) such as coil coatings, where traditional inhibitive pigments can cause gloss reduction or surface defects . The compound's compatibility with polyester, epoxy, polyurethane, and acrylic resin systems further broadens its industrial applicability.

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